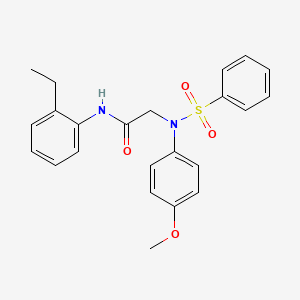![molecular formula C27H26N2O3 B6107798 N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide, commonly known as PACAP-38, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since then been extensively studied due to its potential therapeutic applications.
作用機序
PACAP-38 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Upon binding to its receptors, PACAP-38 activates various signaling pathways, including the cAMP and MAPK pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
PACAP-38 has been shown to have various biochemical and physiological effects. It can modulate neurotransmitter release, regulate neuronal excitability, and promote neuronal survival. PACAP-38 can also regulate the release of various hormones, including insulin, glucagon, and growth hormone. Additionally, PACAP-38 can modulate the immune system, regulating the production of cytokines and chemokines.
実験室実験の利点と制限
PACAP-38 has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. Additionally, PACAP-38 can be easily modified to obtain analogs with improved pharmacological properties. However, one limitation of PACAP-38 is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of PACAP-38. One potential direction is the development of PACAP-38 analogs with improved pharmacological properties. Another direction is the study of the role of PACAP-38 in various diseases, including cancer and autoimmune diseases. Additionally, the development of novel drug delivery systems for PACAP-38 could improve its therapeutic potential.
Conclusion
In conclusion, PACAP-38 is a neuropeptide with potential therapeutic applications in various diseases. Its mechanism of action involves binding to three different receptors, leading to the modulation of various physiological processes. PACAP-38 has several advantages for lab experiments, but its high cost can limit its use in large-scale experiments. There are several future directions for the study of PACAP-38, including the development of analogs with improved pharmacological properties and the study of its role in various diseases.
合成法
The synthesis of PACAP-38 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified to obtain the final product. The synthesis of PACAP-38 is a complex process that requires expertise in peptide chemistry.
科学的研究の応用
PACAP-38 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PACAP-38 has also been shown to have anti-inflammatory effects and can modulate the immune system. Additionally, PACAP-38 has been shown to have potential applications in the treatment of migraine, anxiety, and depression.
特性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-26(28-23-13-5-2-12-21(23)27(31)29-16-8-1-9-17-29)18-22-19-10-3-6-14-24(19)32-25-15-7-4-11-20(22)25/h2-7,10-15,22H,1,8-9,16-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKIFWBSJALDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
